(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol
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Overview
Description
(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol is a compound that features a nitro group, an aziridine ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-1-propan-2-ylaziridin-2-yl)methanol typically involves the reaction of aziridines with nitroalkanes. One common method is the nucleophilic ring opening of aziridines by nitroalkanes under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the aziridine ring under mild conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aziridines and other derivatives.
Scientific Research Applications
(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (2-Nitro-1-propan-2-ylaziridin-2-yl)methanol involves the interaction of its functional groups with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aziridine ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and DNA. These interactions can disrupt cellular processes and lead to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with similar reactivity but lacking the nitro and hydroxyl groups.
Nitroethane: Contains a nitro group but lacks the aziridine ring and hydroxyl group.
Ethanolamine: Contains a hydroxyl group and an amine group but lacks the nitro group and aziridine ring
Uniqueness
(2-Nitro-1-propan-2-ylaziridin-2-yl)methanol is unique due to the combination of its functional groups, which confer distinct reactivity and potential bioactivity. The presence of the nitro group, aziridine ring, and hydroxyl group allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C6H12N2O3 |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
(2-nitro-1-propan-2-ylaziridin-2-yl)methanol |
InChI |
InChI=1S/C6H12N2O3/c1-5(2)7-3-6(7,4-9)8(10)11/h5,9H,3-4H2,1-2H3 |
InChI Key |
VOHJMJNXESMTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC1(CO)[N+](=O)[O-] |
Origin of Product |
United States |
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